1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a phenethyl group, a phenyl group, and a tetrazole ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can be approached through various methods. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with phenethylamine in the presence of a suitable catalyst . The reaction conditions typically include moderate temperatures and the use of solvents such as acetonitrile or ethanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic compounds.
Scientific Research Applications
1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, enhancing its biological activity . The compound’s electron-donating and electron-withdrawing properties contribute to its ability to interact with various biological pathways, leading to its diverse effects .
Comparison with Similar Compounds
1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can be compared with other tetrazole derivatives, such as:
5-phenyl-1H-tetrazole: This compound shares the tetrazole ring but lacks the phenethyl and urea groups, resulting in different chemical and biological properties.
1-phenyl-1H-tetrazole-5-carbaldehyde: This compound is a precursor in the synthesis of this compound and has distinct reactivity due to the presence of the aldehyde group.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-17(18-12-11-14-7-3-1-4-8-14)19-13-16-20-21-22-23(16)15-9-5-2-6-10-15/h1-10H,11-13H2,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDZSBUBBBTTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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